2-{1-[(2,2-dichlorocyclopropyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-2-ol
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Overview
Description
2-{1-[(2,2-dichlorocyclopropyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-2-ol is a complex organic compound that features a benzimidazole core structure
Mechanism of Action
Target of Action
Compounds containing gem-dichlorocyclopropane fragments have been studied for their cytotoxic properties against various cell lines .
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that compounds with similar structures have shown selective toxic effects on certain cell lines
Biochemical Pathways
Imidazole derivatives, a class of compounds to which this molecule belongs, are known to be involved in a diverse range of applications, including pharmaceuticals and agrochemicals . The exact pathways and downstream effects would depend on the specific targets of the compound, which are currently unknown.
Result of Action
Compounds with similar structures have shown cytotoxic properties against certain cell lines . The exact effects would depend on the specific targets and mode of action of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(2,2-dichlorocyclopropyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-2-ol typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzimidazole core: This is usually achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a dichlorocarbene precursor.
Attachment of the propanol group: This step involves the alkylation of the benzimidazole core with a suitable alkylating agent, such as an epoxide or a halohydrin.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(2,2-dichlorocyclopropyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the benzimidazole ring or the cyclopropyl group.
Substitution: The chlorine atoms in the cyclopropyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution reactions can introduce various functional groups into the cyclopropyl ring.
Scientific Research Applications
2-{1-[(2,2-dichlorocyclopropyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-imidazol-2-yl)-ethanol: Similar in structure but lacks the cyclopropyl and dichloro groups.
2-(4-Methyl-1H-imidazol-2-yl)ethan-1-amine hydrochloride: Contains an imidazole ring but differs in the substituents attached to the ring.
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I): Features an imidazole ring with different substituents and a metal center.
Uniqueness
The uniqueness of 2-{1-[(2,2-dichlorocyclopropyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-2-ol lies in its combination of a benzimidazole core with a cyclopropyl group and dichloro substituents. This unique structure imparts specific chemical properties and potential biological activities that are not found in similar compounds.
Properties
IUPAC Name |
2-[1-[(2,2-dichlorocyclopropyl)methyl]benzimidazol-2-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O/c1-13(2,19)12-17-10-5-3-4-6-11(10)18(12)8-9-7-14(9,15)16/h3-6,9,19H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSADCVKNIDBPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC2=CC=CC=C2N1CC3CC3(Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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